molecular formula C9H9I2NS B14310336 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide CAS No. 114097-22-2

6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14310336
CAS No.: 114097-22-2
M. Wt: 417.05 g/mol
InChI Key: SSQJVMLPFWJLOZ-UHFFFAOYSA-M
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Description

6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide typically involves the iodination of 2,3-dimethylbenzothiazole. One common method includes the reaction of 2,3-dimethylbenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding benzothiazoline derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 6-substituted benzothiazolium derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzothiazoline derivatives.

Scientific Research Applications

6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific enzymes or receptors. Additionally, the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzothiazolium iodide
  • 2-Iodo-1,3-dimethylbenzene
  • 2-Methylbenzothiazole

Uniqueness

6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to form halogen bonds, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

114097-22-2

Molecular Formula

C9H9I2NS

Molecular Weight

417.05 g/mol

IUPAC Name

6-iodo-2,3-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C9H9INS.HI/c1-6-11(2)8-4-3-7(10)5-9(8)12-6;/h3-5H,1-2H3;1H/q+1;/p-1

InChI Key

SSQJVMLPFWJLOZ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(S1)C=C(C=C2)I)C.[I-]

Origin of Product

United States

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